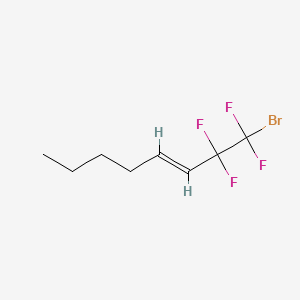

1-Bromo-1,1,2,2-tetrafluoro-3-octene

説明

BenchChem offers high-quality 1-Bromo-1,1,2,2-tetrafluoro-3-octene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-1,1,2,2-tetrafluoro-3-octene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(E)-1-bromo-1,1,2,2-tetrafluorooct-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUUSJGUQRYFKK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418611 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluoro-3-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74793-72-9 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluoro-3-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Fluorinated Alkene Building Blocks for Organic Synthesis

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorinated alkene building blocks, in particular, offer a versatile platform for accessing a diverse array of complex fluorinated structures. Their unique electronic properties fundamentally alter their reactivity compared to their non-fluorinated counterparts, enabling a rich and often counter-intuitive chemistry.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and application of key fluorinated alkenes, with a focus on the underlying principles that govern their behavior. We will explore the causal relationships behind experimental choices in their synthesis and functionalization, providing field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols for key transformations and visual diagrams of reaction mechanisms are included to facilitate practical application.

Introduction: The Impact of Fluorine in Molecular Design

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] In the context of alkenes, fluorine's strong σ-inductive effect and the unique nature of the C-F bond create a polarized π-system, rendering the double bond electron-deficient.[3] This electronic perturbation is the foundation of their distinct reactivity, making them valuable synthons in organic synthesis. This guide will focus on two of the most widely utilized classes: monofluoroalkenes and gem-difluoroalkenes.

Synthetic Strategies for Fluorinated Alkenes

The efficient construction of the fluorinated double bond is paramount. Several robust olefination methodologies have been adapted and optimized for this purpose. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the functional group tolerance required for the target molecule.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a reliable and highly stereoselective method for the synthesis of alkenes, particularly those bearing electron-withdrawing groups.[4][5] It utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide used in the classic Wittig reaction.[6][7] This often translates to higher yields and simpler purification due to the water-soluble nature of the phosphate byproduct.[7][8] The HWE reaction is particularly well-suited for the synthesis of α-fluoro-α,β-unsaturated esters and related compounds, which are valuable building blocks.[5]

The general mechanism begins with the deprotonation of the α-fluorophosphonate to generate a stabilized carbanion. This nucleophile then adds to an aldehyde or ketone, forming a key intermediate that subsequently eliminates a phosphate ester to yield the desired monofluoroalkene.[6] The stereochemical outcome, predominantly favoring the (E)-isomer, is a significant advantage of this methodology.[6]

Experimental Protocol: Synthesis of (E)-Ethyl 2-Fluoro-3-phenylacrylate via HWE Reaction

Materials:

-

Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate (HWE reagent)

-

Benzaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

-

Add anhydrous THF via syringe to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, and the solution should become clear or slightly hazy, indicating the formation of the phosphonate carbanion.

-

-

Olefination:

-

To the pre-formed carbanion solution at 0 °C, add benzaldehyde (1.05 equivalents) dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (E)-ethyl 2-fluoro-3-phenylacrylate.

-

The Julia-Kocienski Olefination

The Julia-Kocienski olefination is another powerful tool for alkene synthesis, offering excellent stereoselectivity and functional group tolerance.[9][10] This modified version of the Julia olefination utilizes heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones, which facilitate a one-pot procedure.[9][11] The reaction is particularly valuable for synthesizing di-, tri-, and tetrasubstituted monofluoroalkenes.[9][11]

The mechanism involves the deprotonation of an α-fluoro heteroaryl sulfone to form a carbanion. This carbanion adds to a carbonyl compound, and the resulting adduct undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryloxide to form the alkene.[10][11] The (E)-isomer is typically the major product.[12]

Data Presentation: Comparison of Olefination Methods for Fluoroalkene Synthesis

| Method | Key Reagent | Typical Stereoselectivity | Advantages | Limitations | Reference |

| Wittig Reaction | Phosphonium Ylide | Often Z-selective for unstabilized ylides | Wide substrate scope, regiospecific C=C formation | Byproduct (triphenylphosphine oxide) can be difficult to remove, strong bases often required | [13][14][15] |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Predominantly E-selective | More nucleophilic reagent, water-soluble byproduct, milder conditions | Can be sensitive to steric hindrance | [4][5][6][7] |

| Julia-Kocienski Olefination | Heteroaryl Sulfone Anion | Highly E-selective | Excellent stereoselectivity, broad functional group tolerance, one-pot procedure | Reagent synthesis can be multi-step | [9][10][11][16] |

| Shapiro Reaction | N-Fluorobenzenesulfonimide (NFSI) | Good stereoselectivity | Direct conversion from ketones, transition-metal-free | Incompatible with electron-withdrawing groups | [17] |

The Unique Reactivity of Fluorinated Alkenes

The electron-deficient nature of fluorinated alkenes dictates their reactivity, making them susceptible to nucleophilic attack, in stark contrast to the electrophilic reactivity of typical alkenes.[2][18] This "mirror-image" reactivity opens up a vast landscape of synthetic possibilities.[18]

Nucleophilic Addition and Addition-Elimination

Fluorinated alkenes readily undergo attack by a wide range of nucleophiles.[2] In the case of gem-difluoroalkenes, the initial nucleophilic addition at the α-carbon generates an anionic intermediate.[3] This intermediate can then undergo a facile β-fluoride elimination to yield a monofluoroalkene product.[3][19] This addition-elimination sequence is a cornerstone of gem-difluoroalkene chemistry and provides a reliable route to monofluorinated vinyl compounds.[19]

This reactivity pattern makes gem-difluoroalkenes valuable bioisosteres for carbonyl groups and amides, and they have been employed as irreversible inhibitors of various enzymes.[19][20]

Cycloaddition Reactions

Fluorinated alkenes can participate in a variety of cycloaddition reactions, serving as either the 2π or 4π component. Their electron-deficient nature makes them excellent dienophiles in Diels-Alder reactions.[21] However, the presence of fluorine can sometimes lead to unexpected stereochemical outcomes and decelerated reaction rates compared to their non-fluorinated analogs.[21] This is attributed to a complex interplay of steric and electronic effects, including Pauli repulsion arising from fluorine's lone pairs.[21]

[3+2] cycloadditions are also a facile transformation for fluorinated alkenes, providing access to a wide range of five-membered heterocyclic structures. For instance, the reaction of fluorinated nitroalkenes with di/trifluoromethylated hydrazonoyl chlorides offers a direct route to 3-di/trifluoroalkyl-5-fluoropyrazoles, which have shown promise as cyclooxygenase 2 (COX-2) inhibitors.[22]

Transition Metal-Catalyzed Reactions

The unique properties of fluorinated alkenes have been harnessed in a plethora of transition metal-catalyzed transformations.[23][24] These reactions often proceed through pathways that are not accessible to their non-fluorinated counterparts.

-

C-F Bond Functionalization: A significant area of research involves the transition metal-catalyzed functionalization of C-F bonds in gem-difluoroalkenes.[19][25] These reactions typically proceed through a β-fluoroalkylmetal intermediate, which can readily undergo β-fluoride elimination to form a new monofluorinated alkene product.[19] This strategy allows for the introduction of a wide variety of functional groups in a controlled manner.

-

Fluorine-Retentive Processes: While defluorinative functionalization is common, there is growing interest in developing "fluorine-retentive" processes that maintain the difluoromethylene group in the final product.[3][19] These transformations are more challenging but offer direct access to valuable difluorinated motifs.

-

Dual Catalysis for Tertiary Aliphatic Fluorides: An innovative approach utilizes monofluoroalkenes as a platform for the synthesis of tertiary aliphatic fluorides through a dual nickel/manganese catalytic system.[1][26] This method involves a Mn-catalyzed metal-hydride hydrogen atom transfer (MHAT) to generate a tertiary fluoroalkyl radical, which then undergoes a Nickel-catalyzed cross-coupling reaction.[1] This strategy is particularly useful for the late-stage functionalization of complex molecules.[1]

Conclusion and Future Outlook

Fluorinated alkene building blocks have firmly established themselves as indispensable tools in modern organic synthesis. Their unique and often counter-intuitive reactivity, driven by the profound electronic influence of fluorine, provides access to a vast and diverse chemical space. The continued development of novel synthetic methodologies, particularly in the realm of transition metal catalysis and asymmetric transformations, will undoubtedly unlock even greater potential. As our understanding of the subtle interplay of steric and electronic effects in these systems deepens, we can expect the design of more sophisticated and selective transformations, further empowering researchers in the fields of medicinal chemistry, agrochemicals, and materials science to create the next generation of innovative molecules.

References

-

Koley, S., & Altman, R. A. (2020). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Israel Journal of Chemistry, 60(3-4), 200-210. Available from: [Link]

-

Hu, J., & Li, Y. (2018). Recent advances in the synthesis and C–F functionalization of gem-difluoroalkenes. Tetrahedron Letters, 59(32), 3065-3074. Available from: [Link]

-

Wang, Z., & Hu, J. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron, 105, 132598. Available from: [Link]

-

Chambers, R. D. (n.d.). Fluorinated alkenes, -alkynes and –aromatics. University of Durham. Available from: [Link]

-

Li, Y., et al. (2021). Fluorination and fluoroalkylation of alkenes/alkynes to construct fluoro-containing heterocycles. Organic Chemistry Frontiers, 8(19), 5466-5497. Available from: [Link]

-

Wang, J., et al. (2021). Development of Monofluoroalkenes as Molecular Platform for Diversity-Oriented Syntheses of Tertiary Aliphatic Fluorides via Nickel/Manganese-Dual Catalysis. CCS Chemistry. Available from: [Link]

-

Wang, Y., et al. (2021). Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles. Organic & Biomolecular Chemistry, 19(4), 853-857. Available from: [Link]

-

Liang, T., & Ritter, T. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 15, 2358–2380. Available from: [Link]

-

Fisher, J. K., et al. (2023). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. ACS Omega, 8(1), 1234-1241. Available from: [Link]

-

Wang, X., et al. (2020). Recent advances in three-component difunctionalization of gem-difluoroalkenes. Chemical Communications, 56(83), 12497-12510. Available from: [Link]

-

Wang, J., et al. (2021). Development of Monofluoroalkenes as Molecular Platform for Diversity-Oriented Syntheses of Tertiary Aliphatic Fluorides via Nickel/Manganese-Dual Catalysis. CCS Chemistry. Available from: [Link]

-

G. K. S. Prakash, et al. (2013). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Current Organic Chemistry, 17(1), 4-20. Available from: [Link]

-

Li, Y., et al. (2023). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 28(15), 5824. Available from: [Link]

-

Chambers, R. D. (1995). Nucleophilic Reaction of Fluorinated Alkenes. In Organofluorine Chemistry (pp. 141-155). Springer, Berlin, Heidelberg. Available from: [Link]

-

Singh, A. K., & Singh, R. P. (2015). Recent Developments in the Fluorofunctionalization of Alkenes. Synthesis, 47(18), 2746-2766. Available from: [Link]

-

Sadek, M., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 26(2), 374-378. Available from: [Link]

-

Lumen Learning. (n.d.). Electrophilic Addition Reactions of Alkenes. MCC Organic Chemistry. Available from: [Link]

-

An, S., Zhang, J., & Jiang, G. (2021). Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsaturated Carbonyls. Synlett, 32(01), 91-94. Available from: [Link]

-

Wójtowicz-Krawiec, A., & Kafarski, P. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(29), 5649-5664. Available from: [Link]

-

Altman, R. A. (2021). Fluorine-retentive reactions of gem-difluorinated alkenes. American Chemical Society. Available from: [Link]

-

An, S., Zhang, J., & Jiang, G. (2021). Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsaturated Carbonyls. Synlett, 32(1), 91-94. Available from: [Link]

-

Wang, Q., & Yu, J. (2022). Transition-metal-catalyzed asymmetric defluorinative reactions. Organic Chemistry Frontiers, 9(18), 5035-5054. Available from: [Link]

-

Ichitsuka, T., & Akiyama, T. (2021). Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination. The Chemical Record, 21(9), 2356-2370. Available from: [Link]

-

Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894–3897. Available from: [Link]

-

Alcaide, B., & Almendros, P. (2015). Unique Reactivity of Fluorinated Molecules with Transition Metals. CHIMIA International Journal for Chemistry, 69(4), 188-193. Available from: [Link]

-

Ni, Y., & Hu, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8567–8585. Available from: [Link]

-

Reddy, P. V., & Reddy, J. S. (2007). Efficient Synthesis of Fluoroalkenes via Diethylzinc-Promoted Wittig Reaction. Synlett, 2007(13), 2092-2094. Available from: [Link]

-

Shellhamer, D. F., et al. (1997). Addition reactions of alkenes with electronegatively substituted alcohols in the presence of xenon difluoride. Journal of the Chemical Society, Perkin Transactions 2, (8), 1667-1673. Available from: [Link]

-

Chepik, E. A., et al. (2005). Cycloaddition of norbornadiene to fluorine-containing heteroaddends. Russian Chemical Bulletin, 54(4), 1038-1040. Available from: [Link]

-

Paquin, J.-F. (2011). Synthetic approaches to monofluoroalkenes. Chemical Society Reviews, 40(4), 1779-1804. Available from: [Link]

-

Southern Illinois University Edwardsville. (n.d.). ADDITION Many reagents add to the alkene bond. Available from: [Link]

-

Paquin, J.-F. (2011). Synthesis of Monofluoroalkenes: A Leap Forward. Chemical Society Reviews, 40(4), 1779-1804. Available from: [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

Socha, A. M., et al. (2022). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 27(23), 8333. Available from: [Link]

-

Wójtowicz-Krawiec, A., & Kafarski, P. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(29), 5649-5664. Available from: [Link]

-

Pearson. (2026, January 2). Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes. Available from: [Link]

-

Wang, X., et al. (2022). Divergent Synthesis of Fluorinated Alkenes, Allenes, and Enynes via Reaction of 2-Trifluoromethyl-1,3-enynes with Carbon Nucleophiles. The Journal of Organic Chemistry, 87(22), 15093–15104. Available from: [Link]

-

Paquin, J.-F. (2011). Synthetic approaches to monofluoroalkenes. Chemical Society Reviews, 40(4), 1779-1804. Available from: [Link]

-

Blakemore, P. R. (2014). The Julia–Kocienski Olefination. Organic Reactions, 1-736. Available from: [Link]

-

Lacombe, F., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(12), 4353–4361. Available from: [Link]

-

Blakemore, P. R. (n.d.). The Julia-Kocienski Olefination. Oregon State University. Available from: [Link]

-

University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Available from: [Link]

-

Visualize Organic Chemistry. (n.d.). Wittig olefination. Available from: [Link]

-

ResearchGate. (n.d.). Cycloaddition reactions of heterobicylic alkenes. Available from: [Link]

-

Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Available from: [Link]

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-retentive reactions of gem-difluorinated alkenes - American Chemical Society [acs.digitellinc.com]

- 4. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicreactions.org [organicreactions.org]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Wittig olefination - Visualize Organic Chemistry [visualizeorgchem.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]

- 18. crab.rutgers.edu [crab.rutgers.edu]

- 19. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chimia.ch [chimia.ch]

- 25. researchgate.net [researchgate.net]

- 26. chinesechemsoc.org [chinesechemsoc.org]

1-Bromo-1,1,2,2-tetrafluoro-3-octene chemical safety data sheet (SDS)

Precision Handling, Synthesis, and Safety Protocols for Fluorinated Intermediates

Executive Technical Summary

1-Bromo-1,1,2,2-tetrafluoro-3-octene is a specialized semifluorinated building block used primarily in the synthesis of fluorous-tagged reagents and surface-active materials. Structurally, it bridges the gap between hydrocarbon lipophilicity and fluorocarbon oleophobicity. Its terminal bromodifluoromethyl (

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the molecule's reactivity, synthesis, and safe handling in high-stakes research environments.

Physicochemical Data & Identification

The following data aggregates experimental values and calculated descriptors essential for process engineering and risk assessment.

| Property | Value / Description | Confidence Level |

| Molecular Weight | 263.08 g/mol | Exact |

| Physical State | Clear, colorless to pale yellow liquid | Experimental |

| Boiling Point | ~75-80°C at 15 mmHg (Estimated) | Analog-Derived |

| Density | ~1.4 - 1.5 g/mL | Analog-Derived |

| Solubility | Soluble in | Experimental |

| Refractive Index | Estimated | |

| Flash Point | > 65°C (Predicted) | Safety Margin |

Critical Note: As a halogenated alkene, this compound exhibits high density. In biphasic extractions (e.g., vs. water), the organic layer will be the bottom layer. Failure to recognize this leads to accidental disposal of the product.

Advanced Safety Profile (GHS & Operational)

While classified generally as an Irritant, the presence of the tetrafluoroethylene fragment introduces specific risks regarding thermal decomposition.

GHS Classification[4]

Thermal Decomposition Hazards (The "Hidden" Risk)

Standard SDSs often overlook the specific combustion byproducts of fluorinated bromides. Upon heating to decomposition (>250°C) or in the presence of open flame, this compound releases:

-

Hydrogen Fluoride (HF): Extremely toxic and corrosive; attacks bone calcium.

-

Hydrogen Bromide (HBr): Corrosive gas.

-

Carbonyl Fluoride (

): Highly toxic intermediate (hydrolyzes to HF).

Emergency Protocol: HF Exposure

Pre-requisite: Calcium Gluconate (2.5% gel) must be available in the lab before opening the bottle.

-

Skin Contact: Wash immediately with water for 5 minutes, then apply Calcium Gluconate gel continuously while seeking medical help.

-

Inhalation: Move to fresh air. Oxygen administration may be required.

Synthesis & Manufacturing Logic

The synthesis of 1-bromo-1,1,2,2-tetrafluoro-3-octene is a classic example of radical addition-elimination chemistry. Understanding this pathway is crucial for troubleshooting low yields or impurity profiles.

The Mechanism

The most robust route involves the telomerization of 1,2-dibromotetrafluoroethane (Halon 2402) with 1-hexene.

-

Initiation: A radical initiator (e.g., AIBN or Benzoyl Peroxide) homolytically cleaves the weak

bond in the tetrafluoroethane. -

Addition: The

radical attacks the terminal alkene of 1-hexene. -

Chain Transfer: The resulting alkyl radical abstracts a bromine atom from the starting Halon, regenerating the radical chain.

-

Elimination: Treatment with a base (e.g., KOH/EtOH or DBU) eliminates HBr to form the internal alkene.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway via radical addition and base-mediated elimination.

Handling & Storage Protocols

To maintain the integrity of the double bond and prevent hydrolysis of the

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon or Nitrogen) is recommended to prevent oxidative degradation of the alkene.

-

Light: Store in amber glass. Brominated compounds are photosensitive; UV light can induce radical cleavage of the

bond, leading to discoloration (browning).

Self-Validating Purity Check

Before using this reagent in sensitive catalytic cycles, perform this rapid check:

-

Visual: Liquid must be colorless. Yellow/Brown indicates free bromine (

). -

TLC: Run on Silica Gel (10% EtOAc/Hexane). The product should be a single spot (

). A baseline spot indicates hydrolysis to the carboxylic acid or alcohol. -

NMR: The

Applications in Drug Discovery & Materials

Fluorous Solid-Phase Extraction (F-SPE)

This molecule acts as a "heavy" fluorous tag. By attaching the alkene end to a substrate (via metathesis or hydroboration), the molecule becomes soluble in fluorous solvents (e.g., FC-72). This allows for rapid purification of the target molecule from non-fluorous impurities using a simple liquid-liquid extraction.

Polymer Modification

The electron-deficient nature of the alkene (due to the adjacent

References

-

Matrix Scientific. (2024). 1-Bromo-1,1,2,2-tetrafluoro-3-octene Safety Data Sheet. Retrieved from

-

PubChem. (2024).[3] Compound Summary: 1-Bromo-1,1,2,2-tetrafluoroethane (Analogous Reactivity Data). National Library of Medicine. Retrieved from [3]

-

SynQuest Laboratories. (2022). Safety Data Sheet: 1-Bromo-1,1,2,2-tetrafluorooctane (Saturated Analog). Retrieved from

-

U.S. EPA. (2025). Chemical Data Access Tool: Halogenated Alkenes Toxicity Profile. Retrieved from [4]

Sources

Navigating the Labyrinth: A Methodological and Application-Focused Guide to Modern Drug Development

Part 1: The Preclinical Gauntlet: Forging a Path to Human Trials

The preclinical phase of drug development is a critical proving ground where a potential drug candidate's fundamental properties are rigorously assessed. This stage is not merely a series of checkboxes but a dynamic process of inquiry designed to build a robust data package that justifies the initiation of human clinical trials. The core objective is to establish a preliminary safety and efficacy profile, providing a strong rationale for moving forward.

Target Identification and Validation: The Genesis of a Therapeutic Hypothesis

The journey begins with the identification and validation of a biological target that plays a pivotal role in the pathophysiology of a disease.[1][2][3][4][5] A well-validated target is the bedrock of a successful drug discovery program.

Methodological Considerations:

-

Genomic and Proteomic Approaches: High-throughput screening of genomic and proteomic data from diseased and healthy tissues can reveal dysregulated genes and proteins that represent potential therapeutic targets.[3][5]

-

Functional Genomics: Techniques like CRISPR-Cas9 and RNA interference are employed to modulate the expression of a potential target in cellular or animal models, allowing for the assessment of its functional role in the disease phenotype.[3]

-

Chemical and Biological Probes: Small molecules or antibodies with known activity against a target can be used to probe its function in biological systems.

The "Why": The goal is to establish a clear and causal link between the target and the disease. A target that is central to the disease process is more likely to yield a therapeutic that offers significant clinical benefit.[1] Furthermore, understanding the target's expression profile across different tissues is crucial for predicting potential on-target toxicities.[1]

Experimental Protocol: Target Validation using CRISPR-Cas9

-

gRNA Design and Cloning: Design and clone multiple guide RNAs (gRNAs) targeting the gene of interest into a suitable lentiviral vector co-expressing Cas9 and a selectable marker.

-

Cell Line Transduction: Transduce the target cell line with the lentiviral particles and select for successfully transduced cells.

-

Verification of Knockout: Confirm the knockout of the target gene at the DNA, RNA, and protein levels using PCR, qPCR, and Western blotting, respectively.

-

Phenotypic Assays: Subject the knockout cells to a battery of phenotypic assays relevant to the disease of interest (e.g., proliferation, apoptosis, migration assays).

-

Data Analysis: Compare the phenotype of the knockout cells to that of control cells to determine the functional consequence of target ablation.

Lead Discovery and Optimization: Sculpting a Potent and Selective Molecule

Once a target is validated, the next step is to identify and refine a "lead" molecule that can modulate the target's activity in a desirable way.[6][7][8][9][10] This iterative process involves a continuous cycle of design, synthesis, and testing to enhance the molecule's potency, selectivity, and drug-like properties.[7][8]

Key Methodologies:

-

High-Throughput Screening (HTS): Automated screening of large compound libraries against the target to identify initial "hits."

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of a hit compound to understand how different functional groups contribute to its activity.[7]

-

Computational Chemistry: In silico methods like molecular docking and virtual screening are used to predict the binding of molecules to the target and guide medicinal chemistry efforts.[7][10][11]

The "Why": The objective of lead optimization is to create a molecule that is not only potent against its intended target but also selective, minimizing off-target effects that could lead to toxicity.[8] Furthermore, the molecule's physicochemical properties must be optimized to ensure adequate absorption, distribution, metabolism, and excretion (ADME) characteristics.[6]

Preclinical Toxicology: Safeguarding the Path to Human Trials

Toxicology studies are a cornerstone of preclinical development, designed to identify potential adverse effects of a drug candidate before it is administered to humans.[11][12][13][14][15] These studies are conducted under Good Laboratory Practice (GLP) guidelines to ensure the quality and integrity of the data.[16][17][18][19]

Core Toxicology Studies:

-

In Vitro Toxicology: A battery of cell-based assays to assess cytotoxicity, genotoxicity, and specific organ toxicity (e.g., hepatotoxicity, cardiotoxicity).[16][18][19][20][21] These assays provide an early indication of potential liabilities and can help in the selection of less toxic lead candidates.[21]

-

In Vivo Toxicology: Studies in animal models to evaluate the systemic toxicity of the drug candidate after single and repeated doses. These studies help to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.[12]

-

Safety Pharmacology: Studies designed to assess the effects of the drug candidate on vital physiological functions, such as the cardiovascular, respiratory, and central nervous systems.[15]

The "Why": The primary goal of preclinical toxicology is to establish a safe starting dose for Phase 1 clinical trials and to identify potential risks that need to be monitored in humans.[12][13] Early identification of toxic liabilities can prevent costly late-stage failures in drug development.[12]

Table 1: Common In Vitro Toxicology Assays

| Assay Type | Purpose | Example Assays |

| Cytotoxicity | To assess the general toxicity of a compound to cells. | MTT assay, LDH release assay |

| Genotoxicity | To evaluate the potential of a compound to damage DNA. | Ames test, in vitro micronucleus assay |

| Hepatotoxicity | To assess the potential for liver damage. | Primary hepatocyte toxicity assays |

| Cardiotoxicity | To evaluate the potential for heart damage. | hERG assay, cardiomyocyte contractility assays |

Part 2: The Clinical Odyssey: Navigating Human Trials with Precision and Rigor

The transition from preclinical to clinical development marks a pivotal moment in a drug's journey.[2][22][23] Clinical trials are a multi-phased process designed to systematically evaluate the safety and efficacy of an investigational drug in humans.[24][25][26][27] These trials are conducted under the strict guidelines of Good Clinical Practice (GCP), which ensures the ethical and scientific integrity of the research.[28][29][30][31][32]

The Four Phases of Clinical Development: A Stepwise Approach to Evidence Generation

Clinical development is traditionally divided into four phases, each with distinct objectives and methodologies.[24][25][26][27]

Table 2: The Four Phases of Clinical Trials

| Phase | Primary Objective | Typical Number of Participants | Key Methodological Focus |

| Phase 1 | Assess safety, tolerability, and pharmacokinetics (PK).[24] | 20-100 healthy volunteers (or patients in some cases) | Dose-escalation studies to determine the MTD. |

| Phase 2 | Evaluate preliminary efficacy and further assess safety.[4][24][33] | 100-300 patients with the target disease | Proof-of-concept studies, dose-ranging studies.[6][33] |

| Phase 3 | Confirm efficacy and monitor adverse reactions in a larger population.[24][33] | 300-3,000+ patients | Randomized, controlled, multi-center trials comparing the investigational drug to the standard of care. |

| Phase 4 | Post-marketing surveillance to gather additional information on long-term safety and efficacy.[24] | Varies | Real-world evidence studies, observational studies. |

The Power of the Protocol: Designing Robust and Ethical Clinical Trials

A well-designed clinical trial protocol is the blueprint for a successful study. It meticulously outlines the study's objectives, methodology, and statistical considerations. Key elements of a robust protocol include:

-

Clear and Measurable Endpoints: The protocol must define the primary and secondary endpoints that will be used to assess the drug's efficacy and safety.

-

Appropriate Control Group: The choice of a control group (e.g., placebo, active comparator) is critical for isolating the effect of the investigational drug.

-

Randomization and Blinding: These techniques are employed to minimize bias in the allocation of treatment and the assessment of outcomes.

-

Statistical Analysis Plan (SAP): The SAP pre-specifies the statistical methods that will be used to analyze the trial data, ensuring the integrity of the results.[5][26][34]

The "Why": A rigorously designed protocol is essential for generating high-quality, unbiased data that can withstand regulatory scrutiny. It also ensures that the rights, safety, and well-being of trial participants are protected.[31]

The Rise of Biomarkers: Towards Personalized and Efficient Drug Development

Biomarkers, or biological markers, are measurable indicators of a biological state or condition.[7][32][35][36] In drug development, biomarkers are playing an increasingly important role in personalizing treatment and improving the efficiency of clinical trials.[7][13][24][27][32][35][36][37][38][39][40][41][42][43][44]

Applications of Biomarkers in Clinical Trials:

-

Patient Stratification: Predictive biomarkers can be used to identify patients who are most likely to respond to a particular treatment, allowing for the enrichment of clinical trials with a responsive population.[13][39][41][42]

-

Pharmacodynamic (PD) Biomarkers: These biomarkers can provide evidence of target engagement and biological activity early in development, helping to inform dose selection and confirm the drug's mechanism of action.[12]

-

Surrogate Endpoints: In some cases, a biomarker that is thought to predict clinical benefit can be used as a surrogate endpoint, potentially accelerating the drug approval process.

The "Why": A well-defined biomarker strategy can de-risk drug development by providing early evidence of a drug's activity and by identifying the patient population most likely to benefit.[24] This can lead to smaller, more efficient, and more successful clinical trials.[32]

Experimental Protocol: Validation of a Predictive Biomarker

-

Analytical Validation: Establish the performance characteristics of the biomarker assay, including its accuracy, precision, and sensitivity.[36][44]

-

Clinical Validation: Demonstrate a consistent association between the biomarker and the clinical outcome of interest in a relevant patient population.[36] This often involves retrospective analysis of samples from completed clinical trials.

-

Prospective Validation: Ideally, the biomarker's predictive value should be confirmed in a prospective, randomized clinical trial where patients are stratified based on their biomarker status.

Data Analysis and Interpretation: Extracting Meaning from the Numbers

The analysis of clinical trial data is a critical step in determining the safety and efficacy of an investigational drug.[6][9][10][43][45][46] This process is guided by the pre-specified Statistical Analysis Plan and involves a variety of statistical methods.[9][26][34]

Key Statistical Concepts in Clinical Trial Analysis:

-

Hypothesis Testing: Statistical tests are used to determine the probability that the observed difference between treatment groups is due to chance.[9]

-

P-value: The p-value represents the probability of observing the study results (or more extreme results) if there is no real difference between the treatments. A p-value below a pre-specified threshold (typically 0.05) is considered statistically significant.

-

Confidence Intervals: A confidence interval provides a range of values within which the true treatment effect is likely to lie.

-

Subgroup Analysis: Analysis of treatment effects in different subgroups of the study population (e.g., based on age, sex, or biomarker status) can provide valuable insights but must be interpreted with caution.[6]

Part 3: The Path Forward: Embracing Innovation in Drug Development

The field of drug development is constantly evolving, with new technologies and methodologies emerging to address the challenges of bringing new therapies to patients.

Emerging Trends:

-

Adaptive Trial Designs: These flexible trial designs allow for pre-planned modifications to the study based on accumulating data, potentially leading to more efficient and ethical trials.[8][14][25][29][30][31][45][46][47]

-

Real-World Evidence (RWE): The use of data from electronic health records, claims databases, and other real-world sources is becoming increasingly important for supplementing the evidence from traditional clinical trials.[47]

-

In Silico and In Vitro Advancements: Advances in computational modeling and complex in vitro systems, such as organ-on-a-chip technology, hold the promise of reducing the reliance on animal testing and improving the prediction of human responses.[18][19][20][21]

By embracing these innovations and adhering to the core principles of scientific rigor and ethical conduct, the drug development community can continue to make significant strides in the fight against disease.

References

-

Strategies for modern biomarker and drug development in oncology - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

-

ICH E9 statistical principles for clinical trials - Scientific guideline. (2020, February 18). European Medicines Agency. Retrieved February 20, 2026, from [Link]

-

Biomarker-Driven Clinical Trials in Oncology: Enrichment, Stratification, All-Comers & Basket. (2025, November 5). Precision for Medicine. Retrieved February 20, 2026, from [Link]

-

Transforming Oncology Drug Development: The Power and Potential of Biomarkers. (2025, May 19). Cerba Research. Retrieved February 20, 2026, from [Link]

-

Analyzing Data from Phase 2 Clinical Trials: From Efficacy to Insights. (n.d.). FDAMap. Retrieved February 20, 2026, from [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved February 20, 2026, from [Link]

-

Good clinical practice for clinical trials. (2025, December 12). GOV.UK. Retrieved February 20, 2026, from [Link]

-

Phases of clinical research. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

Biomarkers in oncology drug development: rescuers or troublemakers? (2013, January 31). PubMed. Retrieved February 20, 2026, from [Link]

-

adaptive designs for phase iii studies : a brief introduction. (n.d.). Ars Statistica. Retrieved February 20, 2026, from [Link]

-

Predictive Biomarkers. (n.d.). Mercodia. Retrieved February 20, 2026, from [Link]

-

New FDA clinical trials guidances promote efficient drug development, innovative designs, diversity. (2024, September 20). Hogan Lovells. Retrieved February 20, 2026, from [Link]

-

Driving Precision Medicines in Oncology: The Critical Role of Biomarkers - and Why Evotec Is the Partner of Choice. (2025, May 9). Evotec. Retrieved February 20, 2026, from [Link]

-

CADD in Action: Case Studies of Successful Drug Discovery Projects. (n.d.). Dr. Omics LMS. Retrieved February 20, 2026, from [Link]

-

Biomarkers and Their Role in Enhancing Drug Discovery Processes. (n.d.). Der Pharma Lett. Retrieved February 20, 2026, from [Link]

-

The importance of Good Clinical Practice guidelines and its role in clinical trials. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

The rising impact of biomarkers in early clinical development. (2025, April 7). Drug Target Review. Retrieved February 20, 2026, from [Link]

-

In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Retrieved February 20, 2026, from [Link]

-

The Biomarker Revolution in Medicine and Drug Development. (2025, March 10). Pharma's Almanac. Retrieved February 20, 2026, from [Link]

-

BiomarkerLIVE. (2021, January 25). ACCC Cancer. Retrieved February 20, 2026, from [Link]

-

Adaptive Designs for Clinical Trials of Drugs and Biologics. (n.d.). FDA. Retrieved February 20, 2026, from [Link]

-

Biomarker Analysis in Drug Development: Boosting Precision Medicine. (2024, November 11). Novotech. Retrieved February 20, 2026, from [Link]

-

In Vitro Toxicology in Drug Development. (n.d.). Toxometris.ai. Retrieved February 20, 2026, from [Link]

-

New approaches to clinical trials: Adaptive designs. (n.d.). EUPATI Toolbox. Retrieved February 20, 2026, from [Link]

-

Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1). LSK. Retrieved February 20, 2026, from [Link]

-

Good Laboratory Practices in preclinical research compliance. (2025, August 21). ZeClinics. Retrieved February 20, 2026, from [Link]

-

FDA targets innovative CGT trial designs in draft guidance. (2025, September 25). Clinical Trials Arena. Retrieved February 20, 2026, from [Link]

-

The Preclinical to Clinical Transition: What It Really Takes. (2025, April 28). cGMP Consulting. Retrieved February 20, 2026, from [Link]

-

Toxicology testing in drug discovery and development. (2007, February 15). PubMed. Retrieved February 20, 2026, from [Link]

-

Understanding GLP vs Non-GLP Preclinical Studies: Key Differences and Implications. (2026, February 18). Veristat. Retrieved February 20, 2026, from [Link]

-

Using predictive biomarkers could improve success rate of new cancer drugs: U of T study. (2021, February 23). University of Toronto. Retrieved February 20, 2026, from [Link]

-

Key design considerations for adaptive clinical trials: a primer for clinicians. (2018, March 8). The BMJ. Retrieved February 20, 2026, from [Link]

-

The Rise of In Vitro Testing in Drug Development. (n.d.). Creative Bioarray. Retrieved February 20, 2026, from [Link]

-

Understanding Biomarker Validation Requirements: A Comprehensive Guide for Life Sciences Professionals. (2026, February 17). Infinix Bio. Retrieved February 20, 2026, from [Link]

-

Clinical Trial Phases & Study Designs. (2021, February 5). Credevo. Retrieved February 20, 2026, from [Link]

-

Biomarker-based clinical trials: study design and regulatory requirements. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

-

Validation of Analytical Methods for Biomarkers Employed in Drug Development. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Clinical Trial Statistical Analysis: Minimizing Noise. (2021, June 21). Cognivia. Retrieved February 20, 2026, from [Link]

-

Roadmap for Preclinical to Clinical Translation: Introduction. (n.d.). Retrieved February 20, 2026, from [Link]

-

E9 Statistical Principles for Clinical Trials: The Foundation of Regulatory Success. (2025, April 15). Maislin. Retrieved February 20, 2026, from [Link]

-

Understanding the different clinical trial phases. (n.d.). Southern Star Research. Retrieved February 20, 2026, from [Link]

-

Statistical Data Analysis of Clinical Trials: Key Methods. (2024, June 28). Global Pharma Tek. Retrieved February 20, 2026, from [Link]

-

Case Study: Preclinical Drug Development. (2024, December 24). HUB Organoids. Retrieved February 20, 2026, from [Link]

-

Efficient Drug Lead Discovery and Optimization. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Target identification and validation in research. (2024, March 3). World Journal of Biology Pharmacy and Health Sciences. Retrieved February 20, 2026, from [Link]

-

Statistical design in phase II clinical trials and its application in breast cancer. (2003, May 15). PubMed. Retrieved February 20, 2026, from [Link]

-

Top 12 Most Popular Drug Hunter Case Studies of 2024. (2025, January 7). Drug Hunter. Retrieved February 20, 2026, from [Link]

-

Main approaches to target discovery and validation. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

Sources

- 1. FDA Guidance on Efficient Clinical Trial Design Strategies for Cancer Drugs and Biologics - ECA Academy [gmp-compliance.org]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. certara.com [certara.com]

- 4. Statistical design in phase II clinical trials and its application in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. fdamap.com [fdamap.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. fda.gov [fda.gov]

- 9. globalpharmatek.com [globalpharmatek.com]

- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 11. CADD in Action: Case Studies of Successful Drug Discovery Projects [dromicsedu.com]

- 12. Strategies for modern biomarker and drug development in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Driving Precision Medicines in Oncology: The Critical Role of Biomarkers - and Why Evotec Is the Partner of Choice - Evotec [evotec.com]

- 14. toolbox.eupati.eu [toolbox.eupati.eu]

- 15. blog.crownbio.com [blog.crownbio.com]

- 16. elearning.unite.it [elearning.unite.it]

- 17. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. toxometris.ai [toxometris.ai]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. Preclinical to Clinical: What It Really Takes [cgmpconsulting.com]

- 23. bnos.org.uk [bnos.org.uk]

- 24. blog.crownbio.com [blog.crownbio.com]

- 25. fda.gov [fda.gov]

- 26. cognivia.com [cognivia.com]

- 27. sonraianalytics.com [sonraianalytics.com]

- 28. ICH E9 statistical principles for clinical trials - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 29. Adaptive Trial Design Is Changing Oncology And Hematology Clinical Trials [clinicalleader.com]

- 30. ars-statistica.com [ars-statistica.com]

- 31. FDA Issues New Guidance for Enhancing Participation in Clinical Drug Trials | King & Spalding - JDSupra [jdsupra.com]

- 32. blog.crownbio.com [blog.crownbio.com]

- 33. Success Stories in Drug Discovery - Drug Design Org [drugdesign.org]

- 34. E9 Statistical Principles for Clinical Trials — BSC®️ [biomedstat.com]

- 35. ema.europa.eu [ema.europa.eu]

- 36. infinixbio.com [infinixbio.com]

- 37. precisionformedicine.com [precisionformedicine.com]

- 38. Biomarkers in oncology drug development: rescuers or troublemakers? - OAK Open Access Archive [oak.novartis.com]

- 39. mercodia.com [mercodia.com]

- 40. ema.europa.eu [ema.europa.eu]

- 41. accc-cancer.org [accc-cancer.org]

- 42. Using predictive biomarkers could improve success rate of new cancer drugs: U of T study | University of Toronto [utoronto.ca]

- 43. memoinoncology.com [memoinoncology.com]

- 44. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 45. FDA targets innovative CGT trial designs in draft guidance [clinicaltrialsarena.com]

- 46. bmj.com [bmj.com]

- 47. hoganlovells.com [hoganlovells.com]

An In-depth Technical Guide to the Radical Addition of 1,2-Dibromotetrafluoroethane to Alkynes

Introduction: The Strategic Incorporation of the Tetrafluoroethyl Moiety in Modern Chemistry

The introduction of fluorinated functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can have a profound impact on the biological activity and material properties of a compound. Among the various fluorinated synthons, the 1,1,2,2-tetrafluoroethyl (-CF₂CF₂-) group is of particular interest as it can serve as a bioisostere for other functional groups and enhance the pharmacological profile of drug candidates.

This technical guide provides a comprehensive overview of the radical addition of 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br) to alkynes, a powerful and efficient method for the synthesis of vicinal bromo(tetrafluoroethyl)alkenes. These products are versatile intermediates that can be further elaborated into a wide range of complex molecules. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, explore the scope and limitations of the reaction, and discuss the applications of the resulting products in drug discovery and organic synthesis.

Mechanistic Insights: A Step-by-Step Look at the Radical Chain Reaction

The addition of 1,2-dibromotetrafluoroethane to alkynes proceeds via a classical radical chain mechanism. This process can be divided into three key stages: initiation, propagation, and termination.

Initiation: The Generation of the Key Radical Species

The reaction is initiated by the generation of a radical species from a suitable initiator. A highly effective method employs a redox system consisting of ammonium persulfate ((NH₄)₂S₂O₈) and sodium formate (HCO₂Na). The persulfate dianion undergoes thermal or reductive cleavage to generate the sulfate radical anion (SO₄⁻•), a potent single-electron oxidant.

The sulfate radical anion then reacts with a suitable donor, in this case, likely the formate anion or another species in the reaction mixture, to generate the ultimate initiating radical. This radical then abstracts a bromine atom from 1,2-dibromotetrafluoroethane to form the crucial 2-bromo-1,1,2,2-tetrafluoroethyl radical (•CF₂CF₂Br).

Caption: Initiation of the radical reaction.

Propagation: The Self-Sustaining Reaction Cascade

The propagation phase consists of two key steps that are repeated in a cyclic fashion:

-

Addition to the Alkyne: The highly electrophilic 2-bromo-1,1,2,2-tetrafluoroethyl radical adds to the electron-rich triple bond of the alkyne. This addition occurs in an anti-Markovnikov fashion, with the radical adding to the terminal carbon of a terminal alkyne to generate the more stable vinyl radical intermediate.

-

Bromine Atom Transfer: The resulting vinyl radical abstracts a bromine atom from another molecule of 1,2-dibromotetrafluoroethane. This step yields the final bromo(tetrafluoroethyl)alkene product and regenerates the 2-bromo-1,1,2,2-tetrafluoroethyl radical, which can then participate in another cycle of the propagation phase.

The stereochemistry of the final alkene product (E/Z isomers) is determined during the bromine atom transfer step. The predominance of the E isomer suggests that the bromine atom is delivered to the less sterically hindered face of the vinyl radical intermediate.

Caption: The self-sustaining propagation cycle.

Termination: The End of the Chain

The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through various pathways, such as the dimerization of two 2-bromo-1,1,2,2-tetrafluoroethyl radicals or the combination of a 2-bromo-1,1,2,2-tetrafluoroethyl radical with a vinyl radical intermediate.

Experimental Protocol: A Practical Guide to Synthesis

The following protocol is a general procedure for the radical addition of 1,2-dibromotetrafluoroethane to terminal alkynes using the ammonium persulfate/sodium formate redox system.[1]

Materials and Reagents

-

1,2-Dibromotetrafluoroethane (BrCF₂CF₂Br)

-

Terminal alkyne

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Sodium formate dihydrate (HCO₂Na·2H₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the terminal alkyne (1.0 equiv), 1,2-dibromotetrafluoroethane (1.5 equiv), ammonium persulfate (0.2 equiv), and sodium formate dihydrate (0.4 equiv).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the alkyne).

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 40 °C using a heating mantle.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired (E/Z)-1-bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)alkene.

Caption: A typical experimental workflow.

Scope and Limitations: A Survey of Substrate Compatibility

This radical addition reaction has been shown to be effective for a variety of terminal alkynes, affording the corresponding 1:1 adducts in excellent yields, typically ranging from 82% to 93%.[1] A significant feature of this method is the reductive debromination of the initial adduct under the reaction conditions. The reaction generally exhibits a good stereoselectivity, with a predominance of the E isomer.

| Entry | Alkyne Substrate (R-C≡CH) | Product Yield (%) | E/Z Ratio |

| 1 | n-C₆H₁₃- | 90 | >95:5 |

| 2 | Ph- | 88 | >95:5 |

| 3 | p-MeO-C₆H₄- | 85 | >95:5 |

| 4 | p-Cl-C₆H₄- | 92 | >95:5 |

| 5 | HOCH₂- | 82 | >95:5 |

Note: The data in this table is representative and based on reported yields and selectivities for similar reactions.[1] The exact values may vary depending on the specific substrate and reaction conditions.

The reaction is tolerant of a range of functional groups, including alkyl, aryl, ether, and hydroxyl groups. However, the presence of functionalities that are highly susceptible to radical reactions or that can be readily oxidized or reduced under the reaction conditions may interfere with the desired transformation.

Applications in Drug Discovery and Organic Synthesis: Building Blocks for Innovation

The bromo(tetrafluoroethyl)alkene products of this reaction are valuable and versatile synthetic intermediates. The presence of both a vinyl bromide and a tetrafluoroethyl moiety allows for a wide array of subsequent chemical transformations.

-

Cross-Coupling Reactions: The vinyl bromide functionality serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, and alkynyl substituents, enabling the rapid construction of complex molecular scaffolds.

-

Further Functionalization: The double bond can undergo a variety of transformations, including hydrogenation, dihydroxylation, and epoxidation, to introduce further stereochemical and functional diversity.

-

Medicinal Chemistry: The incorporation of the tetrafluoroethyl group can significantly enhance the pharmacological properties of a molecule. For instance, it can improve metabolic stability by blocking sites of oxidative metabolism and increase lipophilicity, which can lead to improved cell permeability and oral bioavailability. The unique electronic properties of the tetrafluoroethyl group can also influence the binding affinity of a drug candidate to its biological target.

The ability to efficiently synthesize these highly functionalized building blocks opens up new avenues for the design and development of novel therapeutic agents and advanced materials.

References

-

Hu, C.-M.; Qiu, Y.-L.; Qing, F.-L. Addition of 1,2-Dibromotetrafluoroethane to Alkynes by Means of a Redox System. J. Fluorine Chem.1991 , 51 (2), 265-267. [Link]

Sources

Protocol: Copper-Catalyzed Atom Transfer Radical Addition (ATRA) of Bromofluorocarbons to Alkenes

Executive Summary

This technical guide delineates the protocol for the copper-catalyzed Atom Transfer Radical Addition (ATRA) of bromofluorocarbons (specifically bromodifluoro- and perfluoro-alkyl reagents) to alkenes. Unlike traditional radical additions that suffer from telomerization, this protocol utilizes the ARGET (Activators Regenerated by Electron Transfer) manifold. This approach employs ppm-levels of Copper(II) precatalysts reduced in situ to the active Copper(I) species, ensuring a low steady-state concentration of radicals to suppress oligomerization while maintaining high reaction rates.

Target Application: Synthesis of gem-difluorinated intermediates and fluorinated building blocks for pharmaceutical scaffolds.[1]

Part 1: Mechanistic Architecture & Causality

To execute this protocol effectively, one must understand the delicate redox balance of the copper catalyst. The reaction does not proceed via a simple radical chain but through a metal-mediated redox shuttle.

The Catalytic Cycle

The mechanism relies on the Persistent Radical Effect . The Copper(I) complex acts as the Activator , transferring a single electron to the bromofluorocarbon (

-

Activation:

-

Addition:

-

Deactivation (Halogen Transfer):

Crucially, the rate of deactivation (

Figure 1: The redox shuttle mechanism of Copper-catalyzed ATRA. The cycle relies on the equilibrium between the Activator (Cu-I) and Deactivator (Cu-II) species.

Part 2: Strategic Reagent Selection

The success of fluoro-ATRA depends entirely on the ligand's ability to tune the redox potential (

Ligand Selection Matrix

For bromofluorocarbons, electron-rich ligands are required to stabilize the

| Ligand | Structure Type | Redox Potential (V vs SCE) | Reactivity Profile | Recommended Use |

| TPMA | Tetradentate Tripodal | -0.24 V | High Activity. Fast activation/deactivation. | Standard Protocol. Best for difficult substrates. |

| bpy | Bidentate | +0.05 V | Moderate Activity. Slower kinetics. | Use for highly reactive alkenes (styrenes). |

| Me6TREN | Tetradentate | -0.39 V | Very High Activity. | Risk of radical coupling (dimerization). |

| dNbpy | Bidentate (EWG) | +0.40 V | Low Activity. | Specialized photo-ATRA applications.[2][3][4] |

Why TPMA? Tris(2-pyridylmethyl)amine (TPMA) is the gold standard for this protocol. Its geometry forces a trigonal bipyramidal coordination on Cu(II), optimizing the halogen atom transfer (XAT) step. This ensures that the fluorinated radical is "capped" with a bromine atom faster than it can polymerize.

Part 3: Standard Operating Procedure (ARGET ATRA)

Scope: Addition of Ethyl Bromodifluoroacetate (

Reagent Preparation

-

Catalyst Stock Solution: Dissolve

(11.2 mg, 0.05 mmol) and TPMA (14.5 mg, 0.05 mmol) in 5 mL of degassed Acetonitrile (MeCN). This forms the blue [Cu(II)(TPMA)Br]+ complex. -

Reducing Agent: Sodium Ascorbate (dissolved in minimum water) or Tin(II) Ethylhexanoate (

). Note: Ascorbate allows for "Green" ATRA.

Experimental Setup

-

Vessel: Flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

-

Atmosphere: The reaction is sensitive to oxygen (which oxidizes Cu(I) to inactive species). A strict Nitrogen or Argon blanket is required.

Step-by-Step Protocol

| Step | Action | Causality/Observation |

| 1 | Charge Schlenk tube with 1-Octene (112 mg, 1.0 mmol) and Ethyl Bromodifluoroacetate (244 mg, 1.2 mmol). | Use 1.2 equiv of the fluorinated bromide to drive kinetics. |

| 2 | Add solvent Acetonitrile (MeCN) (1.0 mL). | MeCN stabilizes the polar transition state of the copper complex. |

| 3 | Add Catalyst Stock Solution (100 µL). | Represents 0.1 mol% Cu loading. Solution should be light blue. |

| 4 | Add Sodium Ascorbate (20 mg, 0.1 mmol) or Ascorbic Acid solution. | Initiation: Ascorbate reduces Cu(II) to Cu(I). The solution will turn from blue to colorless/yellow (Cu-I formation). |

| 5 | Seal and heat to 60°C for 4-12 hours. | Thermal energy overcomes the activation barrier for the C-Br bond cleavage. |

| 6 | Monitoring: Check color. | Self-Validation: If the solution turns permanent blue/green, the reducing agent is consumed, and the reaction has stalled (Cu-II accumulation). |

Workup and Purification

-

Quench: Expose the reaction to air and dilute with Ethyl Acetate (EtOAc). The oxygen will oxidize all copper to Cu(II) (green/blue), terminating the radical process.

-

Wash: Wash organic layer with water (

mL) to remove copper salts and ascorbate byproducts. -

Dry & Concentrate: Dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc). Fluorinated products often have distinct

values; use KMnO4 stain for alkene detection (product should NOT stain).

Part 4: Troubleshooting & Optimization Logic

Use this decision tree to diagnose reaction failures. The color of the copper catalyst is the primary indicator of reaction health.

Figure 2: Diagnostic workflow for Copper-ATRA. Visual inspection of the oxidation state allows for real-time correction of the reaction environment.

Part 5: Safety & Handling of Fluorinated Reagents

-

Volatility: Ethyl bromodifluoroacetate has a boiling point of ~112°C, but lower molecular weight bromofluorocarbons (like

) are gases. Ensure all glassware is rated for pressure if working with gaseous reagents. -

Hydrofluoric Acid (HF) Potential: While ATRA conditions are neutral, accidental hydrolysis of fluorinated esters or decomposition of reagents at high temperatures can release HF. Always have Calcium Gluconate gel available in the lab as a first-aid countermeasure for fluoride exposure.

-

Peroxide Formation: Alkenes (especially styrenes) can form peroxides upon storage. Ensure substrates are peroxide-free to prevent dangerous exotherms upon radical initiation.

References

-

Pintauer, T., & Matyjaszewski, K. (2008). Atom transfer radical addition (ATRA) and cyclization (ATRC) reactions catalyzed by copper complexes.[3][5][6] Chemical Society Reviews, 37, 1087-1097. Link

-

Eckenhoff, W. T., & Pintauer, T. (2011). Copper-Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions in the Presence of Reducing Agents.[3][6][7][8] Catalysis Reviews, 53(4), 400-457. Link

-

Li, D., Mao, T., Huang, J., & Zhu, Q. (2018).[9] Copper-Catalyzed Bromodifluoroacetylation of Alkenes with Ethyl Bromodifluoroacetate. The Journal of Organic Chemistry, 83(17), 10445–10452.[9] Link

-

Reiser, O. (2016). Copper-Catalyzed Radical Reactions of Alkenes and Alkynes: A Modern Twist on the Kharasch Addition. Accounts of Chemical Research, 49(10), 1990–2000. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-photocatalyzed ATRA reactions: concepts, applications, and opportunities - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Copper-Catalyzed Bromodifluoroacetylation of Alkenes with Ethyl Bromodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cross-Coupling Reactions Involving Bromodifluoromethyl Groups

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl (CF2H) group has garnered significant attention for its unique physicochemical properties.[1] It often serves as a lipophilic bioisostere for hydroxyl, thiol, or amino groups, capable of engaging in hydrogen bond donation while enhancing metabolic stability and membrane permeability.[1][2] The difluoromethylene (CF2) unit, a bioisostere for carbonyls or ether oxygen atoms, further broadens its utility.[3]

Given the profound impact of this group, developing robust and versatile methods for its installation is of paramount importance. Direct, late-stage functionalization is particularly attractive as it allows for the rapid generation of analog libraries from advanced intermediates.[2] This guide focuses on a critical class of reactions for this purpose: transition-metal-catalyzed cross-coupling reactions utilizing bromodifluoromethylated (R-CF2Br) compounds. These reactions provide a powerful platform for forging carbon-carbon bonds, linking the valuable CF2-aryl/alkyl moiety to a diverse range of coupling partners.

This document serves as a technical guide for researchers and professionals in drug development, providing in-depth insights into the mechanisms, practical considerations, and established protocols for the most common cross-coupling reactions involving bromodifluoromethyl groups.

The Challenge and Logic of Coupling R-CF2Br: Mechanistic Considerations

Transition-metal-catalyzed cross-coupling reactions, such as those named after Suzuki, Sonogashira, and Negishi, typically follow a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] While powerful, the introduction of the strongly electron-withdrawing and sterically demanding R-CF2Br group presents unique challenges and necessitates careful optimization of each step.

-

Oxidative Addition: This initial step, where the catalyst (e.g., Pd(0)) inserts into the C-Br bond of the bromodifluoromethyl compound, is generally feasible. However, the reactivity can be influenced by the nature of the R-group and the choice of catalyst and ligands.[4]

-

Transmetalation: The transfer of the nucleophilic partner (e.g., from an organoboron or organozinc reagent) to the metal center is a critical step. The efficiency of this process is highly dependent on the choice of base and the nature of the organometallic reagent.[2]

-

Reductive Elimination: This final, product-forming step can be particularly challenging. The high electronegativity of the fluorine atoms can make the difluoromethyl group a reluctant participant in reductive elimination from the metal center.[5] This step is often rate-limiting and is where the choice of ligand becomes absolutely critical. Sterically bulky, electron-rich phosphine ligands are often required to promote this step and prevent unwanted side reactions like β-hydride elimination.[5][6]

The following sections will deconstruct the most prevalent coupling strategies, focusing on the causal relationships between reaction components and successful outcomes.

Palladium-Catalyzed Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is one of the most widely used C-C bond-forming reactions due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7][8]

Causality in Component Selection:

-

Catalyst: Palladium complexes are the standard. Pre-catalysts like Pd(OAc)2 or Pd2(dba)3 are common, which form the active Pd(0) species in situ.

-

Ligand: This is arguably the most crucial parameter for success. The reductive elimination of the Ar-CF2R' product is often difficult. Bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)3) are essential.[6] Their steric bulk promotes the reductive elimination step, while their electron-donating nature increases the electron density on the palladium center, facilitating the initial oxidative addition.[6][9]

-

Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are frequently used. The choice of base can significantly impact yield and must be empirically optimized for the specific substrates.[10]

-

Solvent: Aprotic polar solvents like dioxane, THF, or DMF are common, often with the addition of water to aid in dissolving the base and facilitating the transmetalation step.

Visualizing the Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling of an aryl bromodifluoromethyl compound.

Caption: Catalytic cycle for Ar-CF₂Br coupling.

Sonogashira Coupling: Accessing Difluoromethylated Alkynes

The Sonogashira coupling provides a direct route to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is invaluable for creating difluoromethylated alkynes, which are important precursors and structural motifs in medicinal chemistry. The reaction is typically co-catalyzed by palladium and copper salts.[12]

Causality in Component Selection:

-

Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh3)4 or a combination of a Pd(II) source like PdCl2(PPh3)2 with a phosphine ligand is common.[13]

-

Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne and the base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[14] This pathway is generally more efficient than the direct reaction of the alkyne with the palladium center.

-

Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[13]

-

Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can be used to improve solubility.

Representative Experimental Protocol: Sonogashira Coupling

The following protocol is a representative example for the coupling of a bromodifluoromethylated arene with a terminal alkyne.

Objective: Synthesize 6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile.

Materials:

-

6-bromo-3-fluoropicolinonitrile

-

1-ethynyl-4-ethylbenzene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (Et3N), anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-3-fluoropicolinonitrile (1.1 equiv).

-

Add Pd(PPh3)4 (0.15 equiv) and CuI (0.3 equiv).

-

Add anhydrous THF and anhydrous Et3N in a 2:1 ratio (e.g., 4 mL THF / 2 mL Et3N).

-

Degas the solution by bubbling Argon through it for 5-10 minutes.

-

Add 1-ethynyl-4-ethylbenzene (1.0 equiv) dropwise via syringe.

-